molecular formula C14H21NO2 B12119975 Methyl (2S)-2-amino-3-(3-tert-butylphenyl)propanoate

Methyl (2S)-2-amino-3-(3-tert-butylphenyl)propanoate

Cat. No.: B12119975
M. Wt: 235.32 g/mol
InChI Key: HJURYJHMTRWDPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S)-2-amino-3-(3-tert-butylphenyl)propanoate is an organic compound that features a tert-butyl group attached to a phenyl ring, which is further connected to an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-2-amino-3-(3-tert-butylphenyl)propanoate typically involves the esterification of the corresponding amino acid derivative. One common method involves the reaction of (2S)-2-amino-3-(3-tert-butylphenyl)propanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-3-(3-tert-butylphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Methyl (2S)-2-amino-3-(3-tert-butylphenyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (2S)-2-amino-3-(3-tert-butylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can influence the compound’s binding affinity and selectivity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2S)-2-amino-3-(3-tert-butylphenyl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and reactivity, making it valuable for various applications .

Biological Activity

Methyl (2S)-2-amino-3-(3-tert-butylphenyl)propanoate, commonly referred to as a derivative of phenolic compounds, exhibits a range of biological activities that are relevant in both therapeutic and industrial contexts. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

  • Molecular Formula : C20H25NO3
  • Molecular Weight : 327.42 g/mol
  • CAS Number : [specific CAS not provided in sources]

The biological activity of this compound is largely attributed to its structural characteristics, which allow it to interact with various biological pathways. Its phenolic structure is known to influence oxidative stress pathways and cellular signaling mechanisms.

  • Antioxidant Properties : The compound demonstrates significant antioxidant activity, which is crucial in mitigating oxidative stress-related damage in cells. This property has been linked to its potential therapeutic applications in neuroprotection and cancer treatment .
  • Neuroprotective Effects : Research indicates that derivatives of tert-butyl phenolic compounds can reduce glutamate-induced oxidative toxicity in neuronal cells, suggesting a protective role against neurodegenerative diseases .
  • Anticancer Activity : The compound has shown promise as an anticancer agent, particularly against breast cancer cell lines. Studies have indicated that it may enhance apoptosis through p53 signaling pathways, leading to reduced tumor growth in vivo .

Case Study 1: Neuroprotection

In a study focused on neuroprotective effects, this compound was tested for its ability to protect neuronal cells from oxidative stress induced by glutamate. The results indicated a significant reduction in cell death and oxidative markers, highlighting its potential for treating conditions like Alzheimer's disease.

Case Study 2: Anticancer Properties

Another investigation assessed the compound's effects on MCF7 breast cancer cells. The study found that treatment with the compound led to increased apoptosis rates compared to untreated controls, suggesting its potential as a therapeutic agent in oncology .

Data Tables

PropertyValue
Molecular FormulaC20H25NO3
Molecular Weight327.42 g/mol
Antioxidant ActivityHigh
Neuroprotective EffectYes
Anticancer ActivityYes

Research Findings

  • Oxidative Stress Mitigation : this compound has been shown to inhibit lipid peroxidation and enhance the activity of antioxidant enzymes, which are critical for cellular defense against oxidative damage .
  • Therapeutic Applications : Beyond its antioxidant properties, the compound has potential applications in treating metabolic disorders and inflammatory diseases due to its ability to modulate inflammatory pathways .

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

methyl 2-amino-3-(3-tert-butylphenyl)propanoate

InChI

InChI=1S/C14H21NO2/c1-14(2,3)11-7-5-6-10(8-11)9-12(15)13(16)17-4/h5-8,12H,9,15H2,1-4H3

InChI Key

HJURYJHMTRWDPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1)CC(C(=O)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.